Benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt is a chemical compound with a complex structure. It is a derivative of benzenesulfonic acid and is characterized by the presence of an amino group and an ethoxyphenyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt can be achieved through several methods. One common method involves the reaction of o-dichlorobenzene with 96% sulfuric acid, followed by baking the resulting sulfate . Another method involves the reaction of phenetidine with oleum . These reactions typically require controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as halogens or alkylating agents. The conditions for these reactions vary, but they often require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential as an inhibitor of human neutrophil elastase, which is relevant for the treatment of conditions like acute respiratory distress syndrome . In medicine, it is explored for its potential therapeutic effects and as a component in drug formulations. In industry, it is used in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins . This inhibition can help regulate inflammation and reduce tissue damage in conditions like acute respiratory distress syndrome.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt can be compared with other similar compounds, such as other benzenesulfonic acid derivatives. These compounds may share similar chemical properties but differ in their specific functional groups and applications. For example, 5-amino-2-nitrobenzoic acid is another benzenesulfonic acid derivative with distinct chemical properties and uses
Conclusion
This compound is a versatile compound with significant scientific research applications Its unique chemical properties make it valuable in chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
75199-02-9 |
---|---|
Molekularformel |
C14H15N2NaO4S |
Molekulargewicht |
330.34 g/mol |
IUPAC-Name |
sodium;5-amino-2-(2-ethoxyanilino)benzenesulfonate |
InChI |
InChI=1S/C14H16N2O4S.Na/c1-2-20-13-6-4-3-5-11(13)16-12-8-7-10(15)9-14(12)21(17,18)19;/h3-9,16H,2,15H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
MLSWBWCWVIVBTJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC1=CC=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.